molecular formula C20H21NO5S B2574895 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide CAS No. 863020-64-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide

Cat. No.: B2574895
CAS No.: 863020-64-8
M. Wt: 387.45
InChI Key: RCZLZWUEWWSEAL-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of benzamides and features a thiophene ring with a dioxido group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with a dioxido group. The final step involves the coupling of the functionalized thiophene with a benzamide derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the dioxido group on the thiophene ring also adds to its distinct properties compared to similar compounds .

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-14-4-6-16(7-5-14)21(17-8-9-27(23,24)13-17)20(22)15-10-18(25-2)12-19(11-15)26-3/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZLZWUEWWSEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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